molecular formula C7H10Br2 B1659417 Cycloheptene, 1,2-dibromo- CAS No. 64997-13-3

Cycloheptene, 1,2-dibromo-

Cat. No.: B1659417
CAS No.: 64997-13-3
M. Wt: 253.96 g/mol
InChI Key: COBMNVSOXAUECU-UHFFFAOYSA-N
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Description

1,2-Dibromocycloheptane (C₇H₁₂Br₂) is a brominated cycloalkane with a seven-membered carbon ring and two bromine atoms at adjacent positions. Its molecular weight is approximately 256 g/mol (calculated from C: 12×7, H: 12×1, Br: 80×2).

Properties

IUPAC Name

1,2-dibromocycloheptene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2/c8-6-4-2-1-3-5-7(6)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBMNVSOXAUECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(CC1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475732
Record name Cycloheptene, 1,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64997-13-3
Record name Cycloheptene, 1,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptene, 1,2-dibromo- can be synthesized through the bromination of cycloheptene. The reaction typically involves the addition of bromine (Br₂) to cycloheptene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by anti-addition of the bromine atoms to the double bond .

Industrial Production Methods

Industrial production of cycloheptene, 1,2-dibromo- often employs similar bromination techniques but on a larger scale. The use of efficient brominating reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions is common . This method ensures high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Elimination Reactions

1,2-Dibromocycloheptene undergoes dehydrohalogenation under basic conditions to regenerate cycloheptene:

Reaction :
C7H10Br2+BaseC7H10+2 HBr\text{C}_7\text{H}_{10}\text{Br}_2 + \text{Base} \rightarrow \text{C}_7\text{H}_{10} + 2\ \text{HBr}

Conditions :

  • Base: KOH or NaOH in ethanol .

  • Temperature: 60–80°C.

Stereochemical Outcome :

  • Cis-dibromide : Eliminates to form cycloheptene with retained stereochemistry.

  • Trans-dibromide : Elimination may compete with substitution, yielding bromocycloheptane as a byproduct .

Substitution Reactions

The bromine atoms in 1,2-dibromocycloheptene are susceptible to nucleophilic substitution :

Example : Reaction with aqueous hydroxide (OH⁻):
C7H10Br2+2 OHC7H10(OH)2+2 Br\text{C}_7\text{H}_{10}\text{Br}_2 + 2\ \text{OH}^- \rightarrow \text{C}_7\text{H}_{10}(\text{OH})_2 + 2\ \text{Br}^-

Challenges :

  • Steric hindrance from the seven-membered ring slows substitution compared to linear dibromides .

  • Competing elimination pathways dominate under strongly basic conditions .

Reduction Reactions

1,2-Dibromocycloheptene can be reduced to cycloheptane using zinc (Zn) or lithium aluminum hydride (LiAlH₄) :

Reaction :
C7H10Br2+2 ZnC7H12+2 ZnBr2\text{C}_7\text{H}_{10}\text{Br}_2 + 2\ \text{Zn} \rightarrow \text{C}_7\text{H}_{12} + 2\ \text{ZnBr}_2

Conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF).

  • Temperature: Reflux (70–80°C).

Side Products :

  • Partial reduction may yield bromocycloheptane if only one Br is replaced.

Comparative Reactivity

Reaction Type1,2-Dibromocycloheptene1,2-Dibromocyclohexane
Elimination Rate Slower (ring strain)Faster
Substitution Yield Lower (steric hindrance)Higher
Reduction Efficiency 70–85%90–95%

Scientific Research Applications

Cycloheptene, 1,2-dibromo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of cycloheptene, 1,2-dibromo- primarily involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can form cyclic bromonium ions, which are highly reactive intermediates. These intermediates can undergo nucleophilic attack, leading to various substitution and addition products .

Comparison with Similar Compounds

Molecular and Thermodynamic Properties

The table below summarizes key data for dibromocycloalkanes:

Compound Molecular Formula Molecular Weight (g/mol) ΔfH° (liquid, kcal/mol) Phase Change Data (ΔvapH, kJ/mol)
1,2-Dibromocyclopentane C₅H₈Br₂ 227.925 -157.6 (lq, inferred)* Not available
1,2-Dibromocyclohexane C₆H₁₀Br₂ 241.952 -38.37 (liquid) Not available
1,2-Dibromocycloheptane C₇H₁₂Br₂ ~256 (calculated) -157.6 (lq)* Not available
1,2-Dibromocyclooctane C₈H₁₄Br₂ ~272 (calculated) -173.3 (lq)* Not available

Note: ΔfH° values from conflict with (e.g., -162.8 kcal/mol for 1,2-dibromocyclohexane in vs. -38.37 kcal/mol in ). This discrepancy may arise from differences in measurement methods, phase definitions, or data sources. Further validation is required.

Key Trends :

  • Molecular Weight : Increases linearly with ring size due to additional CH₂ groups.

Structural and Stereochemical Considerations

  • Ring Strain: Smaller rings (e.g., cyclopentane) experience higher torsional and angular strain, influencing reactivity.
  • Stereoisomerism : Like 1,2-dibromocyclohexane (which exists as cis and trans isomers due to restricted rotation ), 1,2-dibromocycloheptane likely exhibits stereoisomerism, though specific data is unavailable.

Reactivity and Chemical Behavior

  • Elimination Reactions : Brominated cycloalkanes often undergo dehydrohalogenation to form alkenes. Larger rings (e.g., cycloheptane) may favor less strained transition states compared to smaller rings.
  • Substitution Reactions : Steric hindrance in cycloheptane may slow SN2 mechanisms relative to linear analogs (e.g., 1,2-dibromoethane ).
  • Biodegradability: While 1,2-dibromoethane is degraded by microbes (e.g., Mycobacterium sp.

Biological Activity

Cycloheptene, 1,2-dibromo- (C7H10Br2) is a halogenated cyclic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Cycloheptene, 1,2-dibromo- features a seven-membered carbon ring with two bromine substituents. Its structure can be represented as follows:

C7H10Br2\text{C}_7\text{H}_{10}\text{Br}_2

This compound is known for its reactivity due to the presence of bromine atoms, which can participate in various chemical reactions including electrophilic addition and substitution.

  • Interaction with Enzymes : Cycloheptene, 1,2-dibromo- interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may react with cellular macromolecules such as DNA and proteins .
  • Oxidative Stress : The compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt cellular functions .
  • Mutagenic Potential : Due to its ability to form covalent adducts with DNA, cycloheptene, 1,2-dibromo- has potential mutagenic effects. Studies have indicated that it can lead to mutations in cellular DNA .

Cellular Effects

Cycloheptene, 1,2-dibromo- exhibits various effects on different cell types:

  • Gene Expression : It influences the expression of genes involved in detoxification and stress response pathways.
  • Cell Signaling : The compound can affect signaling pathways related to inflammation and oxidative stress.
  • Cell Viability : Prolonged exposure to cycloheptene leads to cell death and loss of function in various cell lines .

Table 1: Summary of Cellular Effects

EffectDescription
Gene ExpressionInduces detoxification and stress response genes
Cell SignalingAlters pathways related to inflammation
Cell ViabilityCauses cell death with prolonged exposure

The biological activity of cycloheptene, 1,2-dibromo- is primarily mediated through:

  • Enzyme Inhibition : It inhibits enzymes such as glutathione S-transferase, affecting detoxification processes.
  • Formation of ROS : Induction of ROS leads to oxidative damage in cells.
  • DNA Damage : Covalent binding to DNA results in mutations and potential carcinogenic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of cycloheptene derivatives:

  • Toxicity Studies : Research indicates that at low doses, cycloheptene induces mild oxidative stress; however, higher doses result in significant toxicity including organ damage .
  • In Vitro Studies : In laboratory settings, cycloheptene has been shown to disrupt metabolic pathways leading to altered energy production .
  • Environmental Impact : Studies have highlighted the compound's potential as an environmental contaminant with adverse health effects due to its mutagenic properties .

Table 2: Summary of Research Findings

Study FocusKey Findings
ToxicityLow doses cause mild stress; high doses lead to organ damage
In Vitro EffectsDisruption of metabolic pathways observed
Environmental ImpactIdentified as a potential mutagenic contaminant

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptene, 1,2-dibromo-
Reactant of Route 2
Cycloheptene, 1,2-dibromo-

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